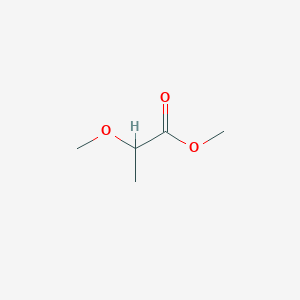
4-Bromobenzol-1,2-diamin
Übersicht
Beschreibung
4-Bromobenzene-1,2-diamine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of benzene, where two amino groups are positioned ortho to each other, and a bromine atom is attached to the para position relative to one of the amino groups. This compound is a white to brown crystalline solid and is soluble in organic solvents such as chloroform .
Wissenschaftliche Forschungsanwendungen
4-Bromobenzene-1,2-diamine has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
Target of Action
4-Bromobenzene-1,2-diamine is a chemical compound used as an intermediate in organic synthesis and pharmaceutical industry It’s known to be a precursor for preparing fluorescent dipolar quinoxaline derivatives .
Mode of Action
It’s known to participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s used in the synthesis of other organic compounds, such as dyes, fluorophores, and tablets , suggesting that it may influence various biochemical pathways depending on the final product it’s used to synthesize.
Pharmacokinetics
Given its use in pharmaceutical synthesis , it’s likely that these properties would be significantly influenced by the specific context in which the compound is used.
Result of Action
It’s known to be a precursor for preparing fluorescent dipolar quinoxaline derivatives , which can find applications as potential emissive and electron-transport materials .
Action Environment
The action, efficacy, and stability of 4-Bromobenzene-1,2-diamine can be influenced by various environmental factors. For instance, it’s soluble in chloroform , suggesting that its action might be influenced by the presence of organic solvents. Additionally, it should be stored in a dark place, sealed in dry, at room temperature , indicating that light, moisture, and temperature can affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromobenzene-1,2-diamine can be synthesized from 1,2-diaminobenzene through a multi-step process involving acetylation, bromination, and alkaline hydrolysis . The general steps are as follows:
Acetylation: 1,2-diaminobenzene is first acetylated to protect the amino groups.
Bromination: The acetylated intermediate is then brominated using bromine in the presence of a suitable solvent.
Alkaline Hydrolysis: The brominated product undergoes alkaline hydrolysis to remove the acetyl protecting groups, yielding 4-Bromobenzene-1,2-diamine.
Industrial Production Methods: In industrial settings, 4-Bromobenzene-1,2-diamine can be produced by reacting aniline with bromine in the presence of sodium carbonate and ammonia . The reaction mixture is then subjected to crystallization to obtain the pure product.
Analyse Chemischer Reaktionen
4-Bromobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming 1,2-diaminobenzene.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: 1,2-diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-aminoaniline
- 4-Bromo-o-phenylenediamine
- 3-Bromo-1,2-diaminobenzene
Comparison: 4-Bromobenzene-1,2-diamine is unique due to the specific positioning of the bromine atom and amino groups, which imparts distinct reactivity and properties. Compared to its analogs, it offers a different set of chemical behaviors and applications, particularly in the synthesis of quinoxaline derivatives and other specialized compounds .
Eigenschaften
IUPAC Name |
4-bromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHHVKUARKTSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314531 | |
| Record name | 4-bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-37-7 | |
| Record name | 4-Bromo-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diamino-4-bromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1575-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Diamino-4-bromobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC7FT8YHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromobenzene-1,2-diamine in the synthesis of benzimidazole derivatives, and what specific derivatives were synthesized in the study?
A1: 4-Bromobenzene-1,2-diamine serves as a crucial starting material in the synthesis of benzimidazole derivatives. In the cited study [], researchers utilized 4-Bromobenzene-1,2-diamine along with benzoic acid and a palladium (II) acetate catalyst to produce a series of novel 1-methyl-2,6-diphenylbenzoimidazole and 1-methyl-phenyl(o-tolyl)benzo[d]imidazole derivatives.
Q2: Why is there interest in synthesizing these particular benzimidazole derivatives?
A2: The synthesized benzimidazole derivatives in the study [] were of particular interest due to their potential antibacterial properties. The researchers aimed to evaluate the antibacterial activity of these novel compounds against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This research is important as it explores new potential avenues for combating bacterial infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)





![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)

